molecular formula C42H84NO8P B1262631 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine

1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1262631
M. Wt: 762.1 g/mol
InChI Key: VELOKQJUJJVGMB-RRHRGVEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tetradecanoyl-2-icosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:0. It has a role as a human xenobiotic metabolite. It derives from an icosanoic acid and a tetradecanoic acid.

Scientific Research Applications

Structure and Phase Behavior in Aqueous Media

Meglio et al. (2000) explored the phase behavior of similar compounds to 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine in aqueous media. They utilized various techniques like small-angle X-ray scattering and cryo-TEM, which are crucial for understanding the molecular structure and behavior of such compounds in biological and chemical studies Meglio, C. D., Rananavare, S., Svenson, S., & Thompson, D. (2000). Langmuir.

Chromatography and Mass Spectrometry Analysis

Dasgupta et al. (1987) utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry for analyzing phospholipids including this compound. This kind of analysis is vital for identifying and characterizing phospholipid molecular species in various biological samples Dasgupta, A., Ayanoglu, E., Tomer, K., & Djerassi, C. (1987). Chemistry and Physics of Lipids.

Membrane Interactions and Sensing Platforms

Huang et al. (2013) discussed the use of a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers containing compounds similar to this compound. This research is significant for understanding how drugs and other small molecules interact with lipid membranes Huang, D., Zhao, T., Xu, W., Yang, T., & Cremer, P. (2013). Analytical Chemistry.

Ozone Interactions at the Air-Water Interface

Lai et al. (1994) investigated the reactions of phosphocholines with ozone at the air-water interface. Their research provides insights into the chemical behavior and stability of phosphocholines, which is critical for applications in environmental and atmospheric sciences Lai, C. C., Yang, S., & Finlayson-Pitts, B. (1994). Langmuir.

Liposome Polymerization and Stability

Sadownik et al. (1986) described the synthesis of polymerized liposomes using similar phosphocholine compounds. This research is important for the development of stable liposome-based drug delivery systems and biomimetic structures Sadownik, A., Stefely, J., & Regen, S. (1986). Journal of the American Chemical Society.

Properties

Molecular Formula

C42H84NO8P

Molecular Weight

762.1 g/mol

IUPAC Name

[(2R)-2-icosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1

InChI Key

VELOKQJUJJVGMB-RRHRGVEJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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